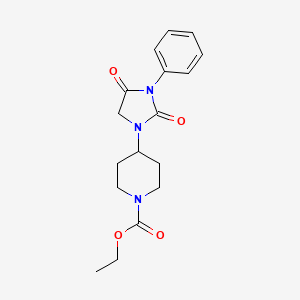

![molecular formula C14H15NO B2636729 1-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylprop-2-en-1-one CAS No. 2185980-65-6](/img/structure/B2636729.png)

1-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylprop-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

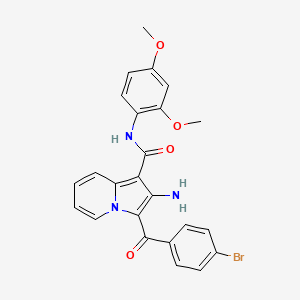

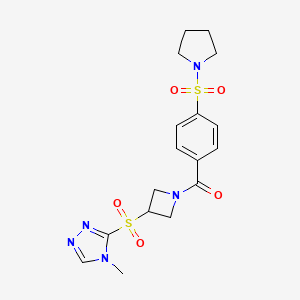

1-Spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylprop-2-en-1-one , often referred to as a spirocyclic oxindole , is a fascinating chemical entity. It belongs to the class of spirocycles, which are characterized by a single fully-substituted carbon atom connecting two rings. These structures exhibit inherent three-dimensionality due to the tetrahedral sp3-carbon atom shared by the rings. The spirocyclic motif imparts unique physicochemical properties, making it an attractive target for medicinal chemistry applications .

Synthesis Analysis

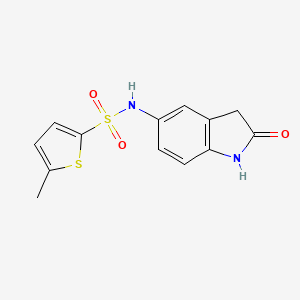

Several synthetic approaches have been developed to access spirocyclic oxindoles. These methods involve stereoselective strategies to construct spiro-3- to 8-membered rings. Researchers have explored diverse reaction pathways, including cyclopropanation, cyclization, and condensation reactions. Notably, spirocyclic oxindoles serve as intermediates in total synthesis and as model compounds for developing enantioselective catalytic methodologies .

One notable precursor for spirocyclic oxindoles involves the synthesis of 3-methyl-7-hydroxyoctahydroindolizine from 1-spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylprop-2-en-1-one. This transformation opens up avenues for further functionalization and structural diversification .

Molecular Structure Analysis

The molecular structure of 1-Spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylprop-2-en-1-one features a spirocyclic arrangement, with the cyclopropane ring fused to the isoquinoline moiety. The fully-substituted carbon atom at the spiro center connects the two rings, resulting in a compact and intriguing geometry. The torsional strain imposed by the orthogonal arrangement of the rings contributes to the overall three-dimensionality of the molecule .

Chemical Reactions Analysis

1-Spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylprop-2-en-1-one can participate in various chemical reactions, including cycloadditions, cyclizations, and functional group transformations. These reactions allow for the creation of diverse spirocyclic derivatives, each potentially possessing distinct biological activities or pharmacological profiles. Researchers continue to explore novel synthetic routes to expand the chemical space accessible through spirocyclic oxindoles .

特性

IUPAC Name |

1-spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-2-13(16)15-9-11-5-3-4-6-12(11)14(10-15)7-8-14/h2-6H,1,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQWLXDHOSGRGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CC2=CC=CC=C2C3(C1)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

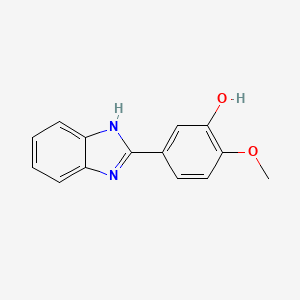

![5-Phenyl-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}thiophene-3-carboxamide](/img/structure/B2636650.png)

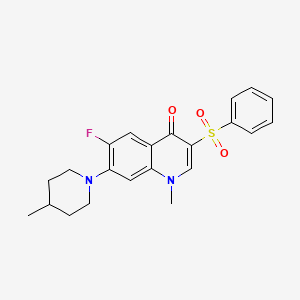

![N-[[5-(3-Fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]but-2-ynamide](/img/structure/B2636651.png)

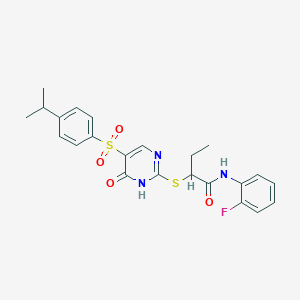

![7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2636658.png)

![N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2636665.png)

![N-(3-fluorophenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2636668.png)